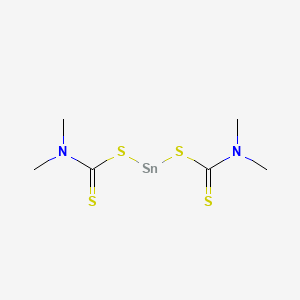

Bis(dimethyldithiocarbamato)tin

Description

Significance of Dithiocarbamate (B8719985) Ligands in Coordination Chemistry

The electronic properties of dithiocarbamate ligands are a key aspect of their significance. They are considered soft ligands according to Hard and Soft Acids and Bases (HSAB) theory, making them particularly suitable for coordinating with soft metal ions. wikipedia.org The presence of pi-donor properties from the amino substituent enhances the basicity of the sulfur donor atoms. wikipedia.org This is represented by a zwitterionic resonance structure where a positive charge resides on the nitrogen atom and negative charges are distributed over the two sulfur atoms. wikipedia.org This electronic flexibility allows dithiocarbamates to stabilize metals in various oxidation states, including unusually high ones such as Fe(IV), Co(IV), Ni(III), and Cu(III). wikipedia.org

Furthermore, the synthesis of dithiocarbamate ligands is often straightforward and efficient. They are typically prepared through the reaction of a primary or secondary amine with carbon disulfide in a basic medium, a process that can be carried out in water with high atom efficiency, aligning with the principles of green chemistry. mdpi.comnih.gov The resulting dithiocarbamate salts are readily used to synthesize a wide range of metal complexes with diverse applications in fields such as agriculture, medicine, and materials science. acs.orgnih.gov

Overview of Tin Coordination Chemistry

The coordination chemistry of tin is rich and varied, primarily featuring the +II and +IV oxidation states. rsc.org Tin(IV) is generally the more stable oxidation state. rsc.org Tin(IV) complexes are typically six-coordinate, exhibiting an octahedral geometry with two trans axial ligands. researchgate.net However, coordination numbers of four, five, seven, and eight have also been observed, depending on the nature of the ligands. rsc.orgacs.org The tin(IV) center is known for its oxophilic nature, readily forming stable complexes with oxygen-donor ligands like carboxylates and aryloxides. researchgate.net

In contrast to oxygen-donor ligands, tin(IV) complexes with sulfur-donor ligands, such as dithiocarbamates, exhibit a greater propensity for lower coordination numbers due to the larger size and higher covalency of sulfur. rsc.org Organotin(IV) compounds, which contain at least one tin-carbon bond, are a significant class of organometallic compounds with the general formula RₓSn(L)₄₋ₓ, where R is an alkyl or aryl group and L is a ligand. nih.govwikipedia.org The number and nature of the organic substituents on the tin atom significantly influence the chemical and biological properties of the resulting complex. nih.govencyclopedia.pub

Research Landscape of Bis(dimethyldithiocarbamato)tin Complexes

This compound is an organotin(IV) complex that has been a subject of interest in the research landscape due to the combined properties of the tin center and the dithiocarbamate ligands. mdpi.com Research on this and related organotin(IV) dithiocarbamate complexes has explored their synthesis, structural diversity, and a range of potential applications. mdpi.comresearchgate.net These complexes are valued for their ability to stabilize specific stereochemistries and for their diverse molecular structures. mdpi.com

A significant area of research focuses on their application as single-source precursors for the synthesis of tin sulfide (B99878) nanoparticles. mdpi.comacs.org The thermal decomposition of these complexes can be controlled to produce nanomaterials with specific properties. nih.gov Additionally, the catalytic potential of tin dithiocarbamate complexes has been investigated. ontosight.aitib-chemicals.com The biological activities of these compounds, including their potential as antimicrobial and antifungal agents, have also been a major focus of study, driven by the synergistic effects of the organotin and dithiocarbamate moieties. nih.gov

Properties

CAS No. |

30051-58-2 |

|---|---|

Molecular Formula |

C6H12N2S4Sn |

Molecular Weight |

359.2 g/mol |

IUPAC Name |

bis(dimethylcarbamothioylsulfanyl)tin |

InChI |

InChI=1S/2C3H7NS2.Sn/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |

InChI Key |

RMIBVUQMSNVLQZ-UHFFFAOYSA-L |

Canonical SMILES |

CN(C)C(=S)S[Sn]SC(=S)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Bis Dimethyldithiocarbamato Tin

Direct Synthesis Routes for Tin(II) and Tin(IV) Dithiocarbamates

Direct synthesis methods provide a straightforward approach to obtaining tin dithiocarbamate (B8719985) complexes. These routes are often preferred due to their efficiency and the ability to control the stoichiometry of the resulting products.

Reaction of Tin Halides with Dithiocarbamate Salts

A prevalent and direct method for synthesizing tin(IV) dithiocarbamates involves the reaction of a tin(IV) halide, such as tin(IV) chloride (SnCl₄), with a sodium or ammonium (B1175870) salt of the desired dithiocarbamate. zenodo.orgontosight.ai This metathetical reaction is typically carried out in an appropriate organic solvent, such as acetone (B3395972) or ethanol. zenodo.orgontosight.ai For instance, bis(dimethyldithiocarbamato)di-p-tolyltin(IV) has been synthesized by reacting di-p-tolyltin(IV) dichloride with the sodium salt of N,N-dimethyldithiocarbamate in acetone. zenodo.org The reaction mixture is often refluxed to ensure completion, followed by filtration and evaporation of the solvent to yield the product. zenodo.org Recrystallization from a suitable solvent mixture, like dichloromethane (B109758) and petroleum ether, can be employed for purification. zenodo.org

Similarly, tin(II) dithiocarbamate complexes can be prepared by reacting a tin(II) halide with the corresponding dithiocarbamate salt. lpnu.ua The stoichiometry of the reactants is crucial in determining the final product, with a 1:2 metal-to-ligand ratio typically employed for the synthesis of bis(dithiocarbamato)tin complexes. lpnu.ua The dithiocarbamate ligands themselves are generally synthesized from the reaction of a primary or secondary amine with carbon disulfide in the presence of a base like sodium hydroxide. nih.govnih.gov

Table 1: Examples of Tin Dithiocarbamates Synthesized from Tin Halides

| Tin Halide Precursor | Dithiocarbamate Salt | Resulting Tin Complex | Reference |

| Tin(IV) chloride (SnCl₄) | Sodium dimethyldithiocarbamate | Bis(dimethyldithiocarbamato)tin(IV) species | |

| Di-p-tolyltin dichloride | Sodium N,N-dimethyldithiocarbamate | Bis(N,N-dimethyldithiocarbamato)di-p-tolyltin(IV) | zenodo.org |

| Tin(II) chloride (SnCl₂) | Sodium N-methyl-N-phenyldithiocarbamate | Bis(N-methyl-N-phenyldithiocarbamato)tin(II) | lpnu.ua |

| Tin(IV) chloride (SnCl₄) | Sodium N-ethyl-N-phenyldithiocarbamate | Dichlorobis(N-ethyl-N-phenyldithiocarbamato)tin(IV) | lpnu.ua |

Insertion Reactions of Heteroallenes into Sn-N Bonds, e.g., CO₂, OCS, and CS₂

Insertion reactions offer an alternative pathway to tin dithiocarbamates. This method involves the insertion of heteroallenes, most notably carbon disulfide (CS₂), into tin-nitrogen (Sn-N) bonds of organotin amides. harvard.edu The reaction of tetrakis(dimethylamino)tin, [Sn(NMe₂)₄], with carbon disulfide leads to the formation of tin(IV) dithiocarbamate complexes. This "in situ" method can be advantageous as it avoids the pre-synthesis of the dithiocarbamate salt. nih.gov

The reaction between amines and carbon disulfide is the foundational step for forming the dithiocarbamate ligand, which can then react with a tin compound. wikipedia.org While this is a common way to generate the ligand for subsequent reaction with a metal halide, direct insertion into a tin-amide bond provides a more direct route to the final complex.

Thermal Decomposition as a Synthetic Pathway for Related Tin Dithiocarbamates

Thermal decomposition of higher-coordinate tin(IV) dithiocarbamate complexes can serve as a synthetic route to lower-coordinate tin complexes, including tin(II) intermediates and sulfur-bridged species. rsc.orgresearchgate.net This method is particularly relevant in the context of producing tin sulfide (B99878) materials, where tin dithiocarbamates act as single-source precursors. nih.govresearchgate.netacs.org

Decomposition of Tetrakis(N,N-dialkyldithiocarbamato)tin(IV) to Bis(dialkyldithiocarbamato)tin(II) Intermediates

The thermal decomposition of tetrakis(N,N-dialkyldithiocarbamato)tin(IV) complexes, such as Sn(S₂CNEt₂)₄, can proceed through the formation of bis(dialkyldithiocarbamato)tin(II), Sn(S₂CNEt₂)₂, as an intermediate. rsc.orgresearchgate.net This reductive elimination process involves the cleavage of Sn-S bonds and the loss of dithiocarbamate ligands. The stability of the resulting tin(II) species is a key factor in this pathway. The decomposition temperatures are influenced by the nature of the alkyl substituents on the dithiocarbamate ligand. rsc.org For instance, Sn(S₂CNEt₂)₂ has a significantly lower decomposition temperature than its copper and zinc analogues. rsc.org

Isolation of Sulfur-Bridged Tin(IV) Dithiocarbamates

During the thermal decomposition of tetrakis(dithiocarbamato)tin(IV) complexes, sulfur-bridged dimeric tin(IV) species can be formed and isolated. rsc.orgresearchgate.net For example, the decomposition of [Sn(S₂CNEt₂)₄] in solution can lead to the formation of [SnS(S₂CNEt₂)₂]₂, a dimeric complex with a planar Sn₂S₂ core. researchgate.net This intermediate is formed through the elimination of a sulfur-containing organic fragment, [Et₂NC(S)]₂S. rsc.org The ultimate product of the decomposition is often a tin sulfide, such as SnS₂. rsc.org

Control and Stabilization of Tin Oxidation States (Sn(II) vs. Sn(IV)) in Synthesis

The control and stabilization of the tin oxidation state, either Sn(II) or Sn(IV), is a critical aspect of the synthesis of tin dithiocarbamate complexes. The choice of starting materials, reaction conditions, and the nature of the ligands all play a significant role in determining the final oxidation state of the tin center. mdpi.com

Tin(IV) compounds are generally more stable than their tin(II) counterparts, which are susceptible to oxidation. mdpi.com The synthesis of Sn(IV) dithiocarbamates is often straightforward, typically starting from a stable Sn(IV) precursor like SnCl₄. ontosight.ai The resulting complexes, such as R₂Sn(S₂CNR'₂)₂, often exhibit a six-coordinate geometry. nih.gov

The synthesis of Sn(II) dithiocarbamates requires careful control to prevent oxidation to Sn(IV). The use of Sn(II) starting materials, such as SnCl₂, is essential. The reaction of SnI₄ with certain phosphines has been shown to result in the reduction of tin(IV) to tin(II) or the formation of halotin anions, indicating the possibility of redox reactions influencing the final tin oxidation state. rsc.org The nature of the dithiocarbamate ligand itself can also influence the stability of the tin oxidation state. Dithiocarbamate ligands are known to stabilize a wide range of metal oxidation states due to the presence of both hard thioureide and soft dithiocarbamate resonance forms. nih.gov

The molar conductivity of the resulting complexes in a solvent like DMF can be used to infer the nature of the complex and the oxidation state of the tin. For example, some studies have shown that synthesized Sn(II) dithiocarbamate complexes are non-ionic, whereas their Sn(IV) counterparts are ionic. lpnu.ua

Structural Elucidation and Advanced Crystallographic Studies of Bis Dimethyldithiocarbamato Tin

X-ray Diffraction Analysis of Molecular and Crystal Structures

The coordination geometry around the tin atom in dithiocarbamate (B8719985) complexes is highly flexible and can vary significantly depending on the nature of the organic substituents and the oxidation state of the tin. While a simple depiction might suggest a straightforward coordination, the reality is often a distorted geometry.

In many organotin(IV) dithiocarbamate complexes, the geometry around the tin atom is described as a distorted octahedron. researchgate.net For instance, in di(n-butyl)bis(N,N-dipropyldithiocarbamato)tin(IV), the four sulfur atoms of the two dithiocarbamate ligands and the two carbon atoms of the n-butyl groups create a six-coordinate environment around the tin. However, the S-Sn-S bond angles deviate significantly from the ideal 90° and 180° of a perfect octahedron, with cis angles ranging from as low as 63.9° to as high as 148.6°. researchgate.net This significant distortion highlights the influence of the ligand bite angle and the steric bulk of the substituents.

In other cases, such as in certain di-organotin(IV) complexes, a distorted trigonal bipyramidal geometry is observed. researchgate.net This can occur when one dithiocarbamate ligand acts as a bidentate chelate, while the other coordinates in a monodentate fashion, with the second sulfur atom remaining as a pendant group. researchgate.net The coordination sphere of the tin atom can also be influenced by the presence of a stereochemically active lone pair of electrons, as seen in tin(II) complexes. For example, in bis-(N,N-diethyldithiocarbamato)tin(II), the four sulfur atoms and the tin(II) lone pair form a distorted square pyramidal or trigonal bipyramidal valence polyhedron. iucr.org

The versatility of the tin atom's coordination sphere is a recurring theme, with geometries ranging from tetrahedral to various distorted polyhedra, dictated by the electronic and steric demands of the surrounding ligands. nih.govumass.edutaylorandfrancis.com

A critical aspect of the structural chemistry of tin dithiocarbamates is the nature of the tin-sulfur (Sn-S) bonds and the denticity of the dithiocarbamate ligand. The dithiocarbamate ligand can coordinate to the metal center in a symmetrical bidentate fashion, where both sulfur atoms are equidistant from the tin atom, or more commonly, in an anisobidentate manner, characterized by one shorter and one longer Sn-S bond. nih.gov

In bis-(N,N-diethyldithiocarbamato)tin(II), the dithiocarbamate ligands are bidentate, but the Sn-S distances are unequal, with short bonds of approximately 2.574 Å and 2.592 Å, and longer bonds of 2.765 Å and 2.819 Å. iucr.org This anisobidentate character is a common feature in complexes where the metal has a lone pair of electrons. iucr.org Similarly, in di(n-butyl)bis(N,N-dipropyldithiocarbamato)tin(IV), the dithiocarbamate ligands are also anisobidentately chelated. researchgate.net

The denticity of the ligand can also be monodentate, where only one sulfur atom of the dithiocarbamate ligand is formally bonded to the tin center. In some triphenyltin(IV) dithiocarbamate complexes, the ligand is bonded in a monodentate fashion with Sn-S bond distances around 2.46-2.47 Å. nih.gov Even in these cases, the non-coordinating sulfur atom may still have a weak interaction with the tin atom, with distances that are shorter than the sum of the van der Waals radii. nih.gov

The table below presents a selection of Sn-S bond lengths from various tin dithiocarbamate complexes, illustrating the range of observed distances and the prevalence of anisobidentate coordination.

| Compound | Sn-S Bond Lengths (Å) | Ligand Denticity |

| Bis-(N,N-diethyldithiocarbamato)tin(II) | 2.574(2), 2.592(3), 2.765(3), 2.819(3) | Anisobidentate |

| Dimethyltin(IV) bis(p-bromo-N-methylbenzylamine dithiocarbamate) | 2.530(2), 2.515(19) | Monodentate |

| Dimethyltin(IV) bis(p-fluoro-N-methylbenzylamine dithiocarbamate) | 2.5139(7), 2.5181(7) | Monodentate |

| Di(n-butyl)tin(IV) bis(pyrrolidinedithiocarbamate) | 2.534, 2.532 | Monodentate |

This table is interactive. Click on the headers to sort the data.

Beyond the individual molecular unit, tin dithiocarbamate complexes can exhibit a tendency to form higher-order structures through intermolecular interactions, leading to dimeric or polymeric motifs in the solid state. rsc.org These extended structures are often driven by weak secondary interactions, such as Sn···S contacts or hydrogen bonding.

In some antimony(III) dithiocarbamates, which are chemically related to tin compounds, dimer formation is observed through Sb···S secondary interactions, especially when the organic substituents on the nitrogen atom are relatively small. rsc.org These interactions effectively link two monomeric units together. As the steric bulk of the substituents increases, these direct metal-sulfur interactions can be hindered, leading to alternative aggregation patterns. rsc.org

The molecular conformation and the arrangement of molecules in the crystal lattice are a delicate balance of steric and electronic factors. nih.govnih.gov The size and shape of the organic groups attached to the dithiocarbamate nitrogen atom exert a significant steric influence on the coordination geometry and the ability of molecules to pack efficiently.

Supramolecular Interactions in the Solid State of Tin Dithiocarbamates

The solid-state structures of tin dithiocarbamates are not solely defined by the primary coordination bonds but are also significantly influenced by a variety of weaker, non-covalent interactions. These supramolecular interactions, including hydrogen bonds and C-H···π interactions, play a vital role in organizing the molecules into well-defined one-, two-, or three-dimensional networks. nih.govnih.gov

For instance, C-H···π(chelate) interactions, where a C-H bond from a neighboring molecule interacts with the π-electron system of the MS₂C chelate ring, have been identified as an important supramolecular synthon in metal dithiocarbamates. nih.gov These interactions contribute to the stability of the crystal lattice and can direct the formation of specific aggregation patterns, ranging from discrete molecular aggregates to extended polymeric assemblies. nih.gov

In cases where the dithiocarbamate ligand contains functional groups capable of hydrogen bonding, these interactions can compete with or complement other secondary bonding forces, further influencing the crystal packing. rsc.org The interplay of these various supramolecular forces ultimately determines the final architecture of the crystal, highlighting the complexity and elegance of molecular self-assembly in these systems.

Chemical Reactivity and Applications

Ligand Exchange Reactions

Organotin(IV) dithiocarbamate (B8719985) complexes can undergo ligand exchange reactions. The dithiocarbamate ligands can be displaced by other ligands, or the organic groups on the tin atom can be exchanged. This reactivity allows for the synthesis of a wider variety of organotin complexes with tailored properties.

Redox Behavior

The redox behavior of bis(dimethyldithiocarbamato)tin complexes is influenced by both the tin center and the dithiocarbamate ligands. The dithiocarbamate ligand can be oxidized, and the tin(IV) center can be reduced to tin(II) under certain conditions.

Applications

This compound and related complexes have several potential applications.

A significant application of these complexes is as single-source precursors for the synthesis of tin sulfide (B99878) nanoparticles. mdpi.comacs.org The thermal decomposition of these well-defined molecular precursors allows for good control over the stoichiometry and properties of the resulting nanomaterials. acs.org

Organotin compounds, including dithiocarbamate complexes, have been explored as catalysts in various organic reactions. ontosight.aitib-chemicals.com Their catalytic activity stems from the Lewis acidity of the tin center and its ability to coordinate with substrates. tib-chemicals.com

Organotin(IV) dithiocarbamate complexes have shown a range of biological activities, including antimicrobial and antifungal properties. ontosight.ai The biological activity is thought to arise from the combined effects of the organotin moiety and the dithiocarbamate ligand, which can disrupt metabolic processes in microorganisms. nih.gov

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of molecules with a high degree of accuracy. DFT calculations are employed to determine the optimized geometry, electronic structure, and vibrational frequencies of bis(dimethyldithiocarbamato)tin, offering a detailed picture of its molecular framework and behavior.

The electronic structure of this compound can be analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov In dithiocarbamate (B8719985) complexes, the HOMO is often localized on the dithiocarbamate ligands, specifically the sulfur atoms, while the LUMO may be centered on the metal or distributed over the ligand framework. This distribution influences the electronic transition properties of the molecule. The analysis of these frontier orbitals is crucial for understanding the potential of derived materials in optoelectronic applications. growingscience.com

Below is a representative table of optimized geometrical parameters for a generic dialkyltin(IV) bis(dithiocarbamate) complex, based on findings for analogous structures.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| Sn-S1 | 2.51 | S1-Sn-S2 |

| Sn-S2 | 2.78 | S3-Sn-S4 |

| Sn-S3 | 2.52 | S1-Sn-S3 |

| Sn-S4 | 2.77 | C1-Sn-C2 |

| Sn-C1 | 2.15 | |

| Sn-C2 | 2.16 | |

| C-N | 1.33 | |

| C-S (short) | 1.75 | |

| C-S (long) | 1.69 |

Note: This data is representative and based on closely related structures. Actual values for this compound would require specific calculations.

DFT calculations are also a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. These theoretical frequencies are often scaled to better match experimental data, accounting for approximations in the theoretical model and anharmonicity.

The calculated vibrational spectrum allows for the assignment of specific absorption bands to particular molecular motions, such as stretching, bending, and torsional modes. For this compound, key vibrational modes include the Sn-S stretching frequencies, which are indicative of the coordination strength, and the C-N stretching frequency within the dithiocarbamate ligand, which provides insight into the electronic delocalization.

A representative table of calculated and experimental vibrational frequencies for a dithiocarbamate complex is provided below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C-H) | 3050 | 3045 | C-H stretch |

| ν(C-N) | 1490 | 1495 | C-N stretch |

| δ(CH₃) | 1450 | 1445 | CH₃ bend |

| ν(C-S) | 1005 | 998 | C-S stretch |

| ν(Sn-S) | 380 | 375 | Sn-S stretch |

| ν(Sn-C) | 550 | 545 | Sn-C stretch |

Note: This data is illustrative. Specific frequencies for this compound would need to be calculated.

Molecular Orbital (MO) Theory and Bonding Analysis

Molecular Orbital (MO) theory provides a framework for understanding the bonding in molecules by considering the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. growingscience.com The interaction between the atomic orbitals of the tin atom and the orbitals of the dithiocarbamate ligands results in the formation of bonding, non-bonding, and anti-bonding molecular orbitals.

Quantum Chemical Calculations for Optoelectronic Characteristics of Derived Semiconductor Materials

Quantum chemical calculations are instrumental in predicting the potential of materials derived from this compound for use in optoelectronic devices. By calculating properties such as the HOMO-LUMO gap, ionization potential, and electron affinity, researchers can estimate the material's ability to absorb and emit light, as well as its charge transport properties. growingscience.com

For semiconductor applications, a relatively small HOMO-LUMO gap is desirable, as it facilitates the excitation of electrons from the valence band (related to the HOMO) to the conduction band (related to the LUMO). growingscience.com Theoretical calculations can guide the design of new materials with tailored optoelectronic properties by modifying the chemical structure of the parent compound, for instance, by substituting the dimethyl groups with other organic moieties. These computational predictions are vital for screening potential candidates for applications in solar cells, light-emitting diodes (LEDs), and other electronic devices before undertaking expensive and time-consuming experimental synthesis and characterization.

Mechanistic Studies and Reactivity Pathways of Bis Dimethyldithiocarbamato Tin Complexes

Coordination Behavior of Dithiocarbamate (B8719985) Ligands with Tin

The dithiocarbamate anion ([R₂NCS₂]⁻) is a versatile ligand capable of coordinating to tin and other metals in several distinct modes. This versatility is rooted in the resonance structures of the ligand, which delocalize the negative charge across the two sulfur atoms and involve the nitrogen lone pair, conferring partial double-bond character to the C-N bond. wikipedia.orgsysrevpharm.org Tin, acting as a Lewis acid, readily complexes with the electron-rich sulfur atoms of the dithiocarbamate ligand, a interaction explained by the Hard and Soft Acids and Bases (HSAB) principle. nih.gov

The coordination number of the central tin atom in dithiocarbamate complexes can range from four to seven, and the specific geometry is influenced by the chelation mode of the ligands. brad.ac.ukacs.org The primary coordination modes observed for dithiocarbamate ligands with tin are:

Bidentate: Both sulfur atoms of the ligand coordinate to the same tin atom. This is a common mode and often results in a six-coordinate, octahedral geometry for di-substituted organotin(IV) complexes. nih.gov

Monodentate: Only one sulfur atom of the ligand is bonded to the tin center. The splitting of the ν(C-S) stretching band in the infrared spectrum can indicate this mode. acs.org

Anisobidentate Bridging: One sulfur atom is bonded to a tin center, while the other sulfur bridges to an adjacent molecule, resulting in dissimilar Sn-S bond distances. brad.ac.ukacs.org

These varied binding modes give rise to a wide array of molecular structures, from simple monomers to complex polymeric assemblies. sysrevpharm.org

A key feature in the structural chemistry of tin dithiocarbamates is the prevalence of unsymmetric coordination, often described as anisobidentate. In this mode, the two sulfur atoms of a single dithiocarbamate ligand bind to the tin center with significantly different Sn-S bond lengths. acs.orgnih.gov This asymmetry distinguishes it from a purely bidentate (symmetric) chelation where the M-S bonds would be equivalent.

For example, in certain dibutyltin(IV) dithiocarbamate complexes, the two dithiocarbamate ligands bind through their sulfur atoms at unequal distances. One Sn-S bond may be significantly shorter (e.g., ~2.5 Å), indicating a stronger, more covalent interaction, while the second Sn-S bond is much longer (e.g., ~2.9 Å), suggesting a weaker, more dative interaction. wikipedia.org This phenomenon is critical as the degree of asymmetry can influence the complex's stability, reactivity, and potential biological activity.

| Coordination Mode | Description | Typical Sn-S Bond Characteristics |

|---|---|---|

| Symmetric Bidentate | Both sulfur atoms bind equally to the tin center. | Two equivalent, shorter Sn-S bond distances. |

| Anisobidentate | Both sulfur atoms bind to the same tin center, but unequally. | One shorter and one longer Sn-S bond distance. |

| Monodentate | Only one sulfur atom binds to the tin center. | One Sn-S bond per ligand. |

Thermal Decomposition Mechanisms and Intermediate Species

The thermal decomposition of tin dithiocarbamate complexes is a complex process that does not typically follow a single, predictable pathway, even among structurally related compounds. wikipedia.org The decomposition products are highly dependent on the conditions, particularly the atmosphere. When heated in an inert atmosphere, the final residue is typically a tin sulfide (B99878), such as SnS or SnS₂. researchgate.netacs.org In the presence of air or oxygen, tin oxides are often formed. wikipedia.orgacs.org

Thermogravimetric analysis (TGA) reveals that these decompositions often occur in multiple, overlapping stages. researchgate.netumb.edu A common intermediate species postulated in the decomposition of many metal dithiocarbamates is a metal thiocyanate, which subsequently breaks down to form the corresponding metal sulfide. wikipedia.orgacs.orgresearchgate.net

Detailed mechanistic studies on the thermal decomposition of tin(IV) dithiocarbamates have identified a key initial step involving a reduction of the metal center. For instance, the vacuum decomposition of tetrakis(N,N-diethyldithiocarbamato)tin(IV) proceeds through the formation of bis(N,N-diethyldithiocarbamato)tin(II) and tetraethylthiuram disulfide. researchgate.net

Decomposition Pathway: Sn(IV)(S₂CNEt₂)₄ → Sn(II)(S₂CNEt₂)₂ + (Et₂NC(S)S)₂ (tetrakis(N,N-diethyldithiocarbamato)tin(IV) → bis(N,N-diethyldithiocarbamato)tin(II) + Tetraethylthiuram disulfide)

Reactivity with Small Molecules (e.g., CO₂, OCS, CS₂)

The reactivity of tin dithiocarbamates with small molecules is an area of interest for understanding fundamental reaction pathways and potential applications in chemical synthesis. While the dithiocarbamate ligand itself is formed from the reaction of an amine with carbon disulfide (CS₂), wikipedia.org the reactivity of the resulting tin complex is more nuanced.

Studies on tin(II) amido complexes, which are analogues of tin dithiocarbamates, show diverse reactivity with heterocumulenes. nih.gov The reaction of a bis(amido)tin(II) species with carbon dioxide (CO₂) resulted in cleavage of the C=O bond and the formation of a complex tin-oxo cluster. nih.gov Reaction with carbonyl sulfide (OCS) also led to O=C bond cleavage and the formation of a polymeric material and a tin-oxo-sulfide cluster. nih.gov In contrast, the reaction with carbon disulfide (CS₂) led to the formal reduction of CS₂ to a [CS₂]²⁻ species, which was incorporated into a novel tin-sulfur cluster containing a Sn-Sn-C-S ring. nih.gov These reactions highlight the ability of the tin(II) center to facilitate the cleavage and transformation of small, energy-rich molecules.

While direct reactions of bis(dimethyldithiocarbamato)tin with these specific small molecules are not extensively detailed, analogous reactions with other metal dithiocarbamates provide insight. For example, some rhodium dithiocarbamate dioxygen complexes can react with CO₂ to form peroxycarbonate and carbonate rings. acs.org Furthermore, the reactivity of manganese(II) dithiocarbamate complexes with dioxygen (O₂) leads to the oxidation of the metal and the formation of a Mn(III) complex, demonstrating the potential for redox reactions with small molecules.

Ligand Exchange and Substitution Reactions

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. libretexts.orgchemguide.co.uk These reactions can proceed through different mechanisms, such as dissociative (where a ligand leaves first, forming an intermediate) or associative (where the incoming ligand attacks first). libretexts.org

For tin dithiocarbamate complexes, the robust bidentate or anisobidentate chelation makes the ligands generally stable and not easily displaced. However, substitution reactions can be induced under specific conditions. One method to remove a dithiocarbamate ligand is through oxidation. For example, reacting an iron(III) tris(dithiocarbamate) complex with iodine results in the oxidation of one dithiocarbamate ligand to thiuram disulfide, which then detaches from the metal center, allowing the iodide to coordinate. wikipedia.org

Oxidative Ligand Removal: Fe(S₂CNEt₂)₃ + 0.5 I₂ → Fe(S₂CNEt₂)₂I + 0.5 (S₂CNEt₂)₂

This type of reaction, while technically a decomposition of the ligand, functions as a substitution at the metal center. The synthesis of metal dithiocarbamate complexes itself is a ligand substitution reaction, where ligands like chloride on a metal salt are replaced by the incoming dithiocarbamate anions. sysrevpharm.org

Stannadesulfurization Reactions (as relevant for related metal dithiocarbamates)

Stannadesulfurization refers to the removal of a sulfur atom from a substrate using a tin-containing reagent. While this compound is not typically cited as a direct desulfurizing agent, tin compounds are indeed relevant in sulfur chemistry. For instance, tin(IV) oxide has been investigated as a catalyst component in oxidative-extractive desulfurization processes for removing sulfur compounds from fuels. brad.ac.uk

The thermal decomposition of this compound to tin sulfide represents an intramolecular sulfur transfer, where the dithiocarbamate ligand is the source of sulfur. This process can be viewed as a self-desulfurization of the organic ligand to yield an inorganic sulfide material. This inherent reactivity highlights the affinity of tin for sulfur, a key principle in desulfurization chemistry.

In a broader context, desulfurization is a critical reaction in chemical synthesis. acs.orgacs.org The ability of tin to form strong bonds with sulfur suggests its potential utility in facilitating such transformations, even if the specific dithiocarbamate complex is more commonly used as a precursor for tin sulfide materials rather than as a reagent for desulfurization of external substrates.

Applications As Single Source Precursors in Advanced Materials Synthesis

Synthesis of Tin Sulfide (B99878) (SnS, SnS₂) Nanocrystals and Thin Films

The use of dithiocarbamate (B8719985) complexes as single-source precursors is a well-established and attractive method for producing metal sulfides. cncb.ac.cnnih.gov This approach allows for careful control over the stoichiometry of the final material. cncb.ac.cnnih.gov Bis(dimethyldithiocarbamato)tin and its derivatives have been successfully employed to create various phases of tin sulfide nanoparticles through thermal processes. Different dithiocarbamate ligands can influence the size and shape of the resulting nanoparticles. researchgate.net

Solvothermal decomposition of this compound in a suitable solvent is a common method for synthesizing tin sulfide nanocrystals. d-nb.infonih.govdoaj.org For instance, SnS nanocrystals have been synthesized from bis(diethyldithiocarbamato)tin(II) in oleylamine (B85491) at elevated temperatures. d-nb.infonih.govdoaj.org The use of alkylamines like oleylamine is crucial as they act as stabilizing agents, allowing for the control of particle size, and can facilitate the decomposition of the precursor at lower temperatures. d-nb.info The presence of oleic acid in the reaction mixture also plays a significant role by acting as a ligand and controlling the reactivity of the precursors, which is vital for the formation of nanoscale tin sulfide. d-nb.info X-ray diffraction (XRD) analysis confirms the formation of highly crystalline SnS nanocrystals with an orthorhombic structure. d-nb.infonih.govdoaj.org

Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a cost-effective and straightforward technique for producing uniform, high-purity, and reproducible thin films of tin(II) sulfide (SnS). oregonstate.edunih.gov This method has been successfully used with various tin(II) dithiocarbamate precursors, including asymmetric ones, to deposit SnS thin films on glass substrates. oregonstate.edu The deposition temperature and precursor concentration are critical parameters that influence the stoichiometry and properties of the resulting films. oregonstate.edu For example, using dibutyl-bis(diethyldithiocarbamato)tin(IV) as a precursor, polycrystalline orthorhombic SnS thin films have been prepared, with the deposition temperature significantly impacting the film's morphology and electrical conductivity. nih.govacs.orgacs.orgnih.gov

The morphology and size of tin sulfide nanocrystals can be precisely controlled by manipulating the reaction conditions during their synthesis from bis(dithiocarbamato)tin precursors. Factors such as reaction temperature, time, and the choice of stabilizing ligands are key to achieving desired crystal shapes and sizes. d-nb.infonih.govdoaj.org For example, in the solvothermal synthesis of SnS nanocrystals from bis(diethyldithiocarbamato)tin(II) in oleylamine, varying the temperature and duration of the reaction directly influences the dimensions of the resulting monocrystalline particles. d-nb.infonih.govdoaj.org Similarly, the use of different tin(II) dithiocarbamate complexes, such as bis(benzylmethyl dithiocarbamate)tin(II), bis(dibenzyl dithiocarbamato)tin(II), and bis(imidazolyldithiocarbamato)tin(II), results in SnS nanoparticles with different average particle sizes. researchgate.netbohrium.com This tunability is crucial for tailoring the material's properties for specific applications.

Preparation of Ternary Metal Sulfides from Co-precursors

Dithiocarbamate complexes, including tin dithiocarbamates, are utilized as single-source precursors for the synthesis of ternary metal sulfides. nih.govnih.govrsc.org By heating a mixture of different metal dithiocarbamate complexes in a solvent like oleylamine, it is possible to form nanoparticulate ternary metal sulfides. nih.gov The phase and physical nature of these materials can be tailored by adjusting the reaction conditions. nih.gov For example, di-isobutyl-dithiocarbamate complexes have been used to create ternary sulfides of iron-nickel, iron-copper, and nickel-cobalt. rsc.org However, this approach is not universally successful; attempts to synthesize ternary metal sulfides of iron-indium and iron-zinc resulted in mixtures of binary metal sulfides. nih.govnih.govrsc.org

Research on Electrical Transport Properties of Derived Materials

The electrical transport properties of materials derived from this compound precursors are a significant area of research. For SnS thin films produced by AACVD, the deposition temperature has a dominant effect on their electrical conductivity. acs.orgacs.orgnih.gov Studies have shown that the room temperature electrical conductivity of SnS films can increase substantially with higher deposition temperatures. For instance, an increase from 0.003 to 0.19 S·cm⁻¹ was observed as the deposition temperature rose from 375 to 445 °C. acs.orgacs.orgnih.gov This change in conductivity is linked to the film's microstructure and composition. acs.orgacs.orgnih.gov Furthermore, the power factor, a key metric for thermoelectric performance, has also been shown to increase with deposition temperature. acs.orgacs.orgnih.gov

| Deposition Temperature (°C) | Room Temperature Electrical Conductivity (S·cm⁻¹) | Maximum Power Factor (µW·cm⁻¹·K⁻²) at 570 K |

| 375 | 0.003 acs.orgacs.orgnih.gov | - |

| 397 | - | ~0.22 acs.orgacs.org |

| 418 | - | ~0.22 acs.orgacs.org |

| 445 | 0.19 acs.orgacs.orgnih.gov | ~0.22 acs.orgacs.org |

Exploration of Optoelectronic Characteristics of Derived Semiconductor Materials

The optoelectronic properties of semiconductor materials derived from this compound precursors are of great interest for applications in devices like solar cells and photodetectors. Tin sulfide (SnS) is particularly noteworthy due to its strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. d-nb.infonih.gov SnS nanocrystals synthesized from bis(diethyldithiocarbamato)tin(II) exhibit quantum confinement effects, as evidenced by their optical band gap values. d-nb.infonih.govdoaj.org Thin films of SnS produced by AACVD using dithiocarbamato-tin(II) precursors have a direct electronic band gap estimated to be around 1.2 eV. oregonstate.edu The ability to tune the properties of these materials makes them promising candidates for various optoelectronic applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(dimethyldithiocarbamato)tin, and how do reaction conditions influence yield?

- Methodology : Synthesize the compound via ligand substitution reactions using tin(IV) precursors (e.g., SnCl₄) and sodium dimethyldithiocarbamate. Optimize parameters (molar ratios, solvent polarity, temperature) using factorial design experiments to assess yield variations . Characterization via FT-IR and NMR can confirm ligand coordination, while X-ray crystallography provides structural validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodology : Use a combination of:

- FT-IR : Identify ν(C=S) and ν(Sn-S) vibrations (peaks ~950–1050 cm⁻¹ and ~350–400 cm⁻¹, respectively).

- ¹H/¹³C NMR : Confirm ligand integrity via methyl group signals (δ ~3.0–3.5 ppm for ¹H).

- XRD : Resolve Sn coordination geometry (e.g., distorted octahedral vs. tetrahedral) .

Q. How does this compound behave under varying thermal or photolytic conditions?

- Methodology : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Use UV-Vis spectroscopy to monitor photodegradation kinetics in solvents like DMSO or THF. Compare stability with analogous dithiocarbamate complexes (e.g., zinc or copper derivatives) to identify structure-property relationships .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of this compound in organic transformations?

- Methodology : Investigate its role in cross-coupling or polymerization reactions using kinetic studies (e.g., variable-temperature NMR) and DFT calculations. Compare turnover frequencies (TOF) with steric/electronic modifications (e.g., substituting methyl groups with bulkier ligands) .

- Data Contradiction Example : Conflicting reports on Sn(IV) vs. Sn(II) oxidation states in catalytic intermediates can be resolved using XPS or Mössbauer spectroscopy .

Q. How do solvent polarity and Lewis acidity influence the compound’s coordination chemistry?

- Methodology : Systematically vary solvents (apolar hexane vs. polar DMF) and measure coordination shifts via UV-Vis or cyclic voltammetry. Use Gutmann donor numbers to correlate solvent effects with Sn center reactivity .

Q. What are the contradictions in toxicity data for this compound, and how can they be reconciled?

- Methodology : Compare in vitro (e.g., IC₅₀ in HeLa cells) and in vivo (e.g., zebrafish embryo assays) studies. Assess variables like bioavailability, metabolite formation (e.g., via LC-MS), and exposure duration. Conflicting results may arise from differences in test organisms or Sn(IV) speciation .

Q. Can computational models accurately predict the electronic structure of this compound?

- Methodology : Perform DFT calculations (B3LYP/def2-TZVP) to model frontier molecular orbitals and compare with experimental UV-Vis spectra. Validate using XAS (X-ray absorption spectroscopy) for oxidation state confirmation .

Guidelines for Rigorous Inquiry

- Theoretical Frameworks : Anchor studies in coordination chemistry (e.g., HSAB theory) or organometallic catalysis principles .

- Ethical Compliance : Follow protocols for handling toxic organotin compounds (e.g., OSHA guidelines) .

- Replication : Address data variability by repeating experiments under controlled humidity/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.